molecular formula C10H13N3O B12816993 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol

4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol

Cat. No.: B12816993
M. Wt: 191.23 g/mol
InChI Key: YVMLHPJBYKLDSV-UHFFFAOYSA-N
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Description

4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that features a benzimidazole core with a dimethylaminomethyl substituent at the 4-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the dimethylaminomethyl group: This step involves the alkylation of the benzimidazole core with dimethylamine and formaldehyde, often using a Mannich reaction.

    Hydroxylation at the 5-position: This can be accomplished through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a benzimidazole ketone.

    Reduction: Formation of a reduced benzimidazole derivative.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

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Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-1H-benzimidazol-5-ol

InChI

InChI=1S/C10H13N3O/c1-13(2)5-7-9(14)4-3-8-10(7)12-6-11-8/h3-4,6,14H,5H2,1-2H3,(H,11,12)

InChI Key

YVMLHPJBYKLDSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1N=CN2)O

Origin of Product

United States

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